![molecular formula C18H16F3N3O3S B7532572 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide is a complex organic compound with a molecular formula of C18H16F3N3O3S. This compound is notable for its unique structure, which includes a trifluoromethyl group and a sulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-2H-pyrrole with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide can be compared with similar compounds such as:
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(2-furyl)-4-quinolinecarboxamide: This compound has a similar sulfonamide structure but includes a quinoline moiety, which may confer different biological activities.
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological properties.
Dihydropyrano[3,2-b]pyrrol-5-ones: These compounds share the pyrrole ring but have different substituents, leading to variations in their chemical and biological behavior
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c19-18(20,21)15-8-2-1-7-14(15)17(25)23-12-5-3-6-13(11-12)28(26,27)24-16-9-4-10-22-16/h1-3,5-8,11H,4,9-10H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCVIDCVOMCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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